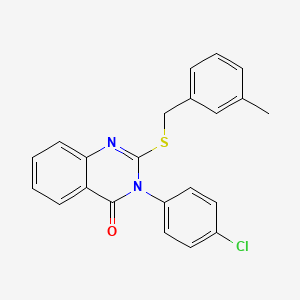

3-(4-Chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone

CAS No.: 476484-77-2

Cat. No.: VC16159890

Molecular Formula: C22H17ClN2OS

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476484-77-2 |

|---|---|

| Molecular Formula | C22H17ClN2OS |

| Molecular Weight | 392.9 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C22H17ClN2OS/c1-15-5-4-6-16(13-15)14-27-22-24-20-8-3-2-7-19(20)21(26)25(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3 |

| Standard InChI Key | XRMLQZBUBWLCMC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The compound’s quinazolinone core consists of a fused benzene and pyrimidine ring system. At position 3, a 4-chlorophenyl group introduces electron-withdrawing effects, while position 2 hosts a 3-methylbenzylthio moiety, contributing steric bulk and sulfur-based reactivity . These substituents enhance binding affinity to biological targets such as EGFR and VEGFR-2 by facilitating hydrogen bonding and hydrophobic interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 476484-77-2 |

| Molecular Formula | C₂₂H₁₇ClN₂OS |

| Molecular Weight | 392.9 g/mol |

| IUPAC Name | 3-(4-Chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-4(3H)-quinazolinone |

Synthesis and Chemical Transformations

Multi-Step Synthetic Pathways

The synthesis typically begins with 2-aminobenzamide, which undergoes cyclization with thiourea derivatives in the presence of catalysts like copper bromide. A critical step involves nucleophilic substitution at the quinazolinone’s 2-position, where the 3-methylbenzylthio group is introduced via reaction with 3-methylbenzyl mercaptan. Yield optimization (reported up to 68%) requires precise control of reaction conditions, including temperature (80–100°C) and solvent polarity (e.g., dimethylformamide) .

Structural Modifications

Derivatization strategies focus on enhancing bioavailability. For instance, replacing the 3-methylbenzyl group with 2,6-dichlorobenzyl (as in CAS 476484-66-9) increases halogen bonding but reduces solubility . Such trade-offs highlight the importance of substituent selection in drug design.

Molecular Interactions and Docking Studies

Binding Mode Analysis

Molecular docking reveals that the 4-chlorophenyl group forms hydrogen bonds with EGFR’s Met793 (bond length: 2.1 Å) and VEGFR-2’s Asp1046 (2.3 Å). The 3-methylbenzylthio moiety engages in hydrophobic interactions with Leu788 (EGFR) and Phe1047 (VEGFR-2), stabilizing the inhibitor-enzyme complex.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume